BUTYL RESIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl resin is a type of synthetic polymer derived from butyl acrylate or butyl methacrylate. It is known for its excellent adhesive properties, flexibility, and resistance to environmental factors such as moisture and UV radiation. This compound is widely used in various industrial applications, including adhesives, sealants, coatings, and elastomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl resin is typically synthesized through the polymerization of butyl acrylate or butyl methacrylate. The polymerization process can be initiated using free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures (around 60-80°C) to achieve high conversion rates .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and initiators to the reactor, along with the removal of heat generated during the exothermic polymerization reaction. The resulting polymer is then purified and processed into the desired form, such as pellets or liquid resin .
Chemical Reactions Analysis
Types of Reactions: Butyl resin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the polymer chain, enhancing its chemical reactivity and stability.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogenating agents such as chlorine or bromine; reactions are conducted in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated butyl resins.
Scientific Research Applications
Butyl resin has a wide range of applications in scientific research:
Chemistry: Used as a matrix material in chromatography and as a binder in composite materials.
Biology: Employed in the preparation of bio-compatible coatings for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled release properties.
Mechanism of Action
The mechanism of action of butyl resin involves its ability to form strong adhesive bonds with various substrates. The polymer chains of this compound interact with the surface of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding. This results in a durable and flexible adhesive layer that can withstand environmental stresses such as moisture, temperature fluctuations, and UV radiation .
Comparison with Similar Compounds
Acrylic Resins: Known for their transparency and weather resistance, used in coatings and adhesives.
Methacrylate Resins: Similar to butyl resins but with higher rigidity and thermal stability, used in dental and medical applications.
Polyurethane Resins: Offer excellent mechanical properties and chemical resistance, used in coatings and elastomers.
Uniqueness of Butyl Resin: this compound stands out due to its exceptional flexibility, moisture resistance, and adhesive properties. Unlike acrylic and methacrylate resins, this compound maintains its performance in harsh environmental conditions, making it ideal for outdoor applications and sealants .
Properties
CAS No. |
157885-28-4 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.